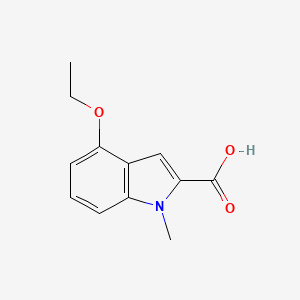

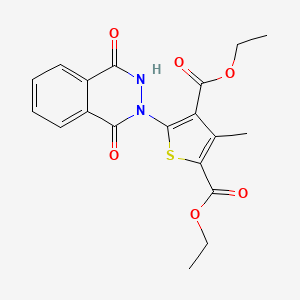

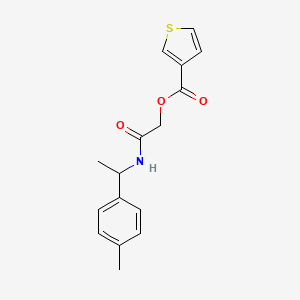

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indolecarboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds.

Aplicaciones Científicas De Investigación

Synthesis and Conformational Studies

- Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogs, including those related to 4-ethoxy-1-methyl-1H-indole-2-carboxylic acid, have been designed and synthesized. These compounds are used in peptide and peptoid conformation elucidation studies. They feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Precursors in Chemical Synthesis

- Cyclic and Bicyclic β-Amino Acids Derivatives : Methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate, related to this compound, has been used as a precursor for preparing derivatives of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids (Tishkov et al., 2002).

Chemical Modification and Synthesis Intermediates

- Chloromethyl-1H-indole-2-carboxylates Synthesis : The synthesis of 4- or 6-chloromethyl-1H-indole-2-carboxylates involves eliminating SO2 from 2-ethoxycarbonyl-1H-indole-4- or 6-methanesulfonic acids. These intermediates are valuable for further synthetic applications, highlighting the utility of related indole carboxylates (Pete & Parlagh, 2003).

Biologically Active Molecule Synthesis

- Spectroscopic and Computational Studies : Methyl 5-methoxy-1H-indole-2-carboxylate, a compound similar to this compound, has been profiled using spectroscopic and computational methods. It serves as a potential precursor to biologically active molecules, showing the significance of indole carboxylates in bioactive compound synthesis (Almutairi et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives have been found to interact with their targets in a way that inhibits the function of the target, leading to the various biological activities mentioned above . For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple targets . These pathways lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound would have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-ethoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(12(14)15)13(9)2/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVKKOFMVJAGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)

![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)

![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)